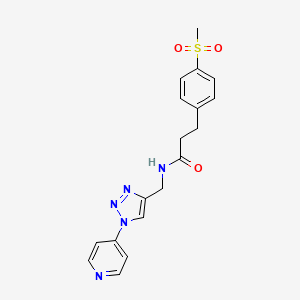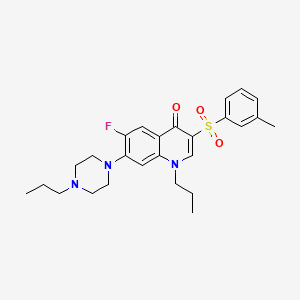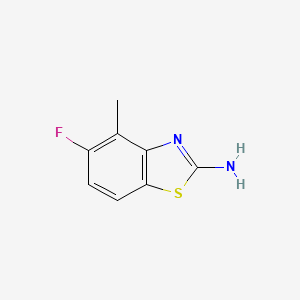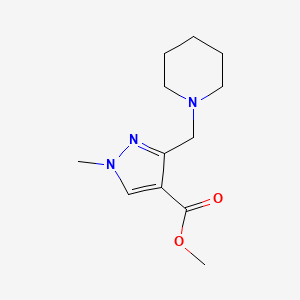![molecular formula C12H19NO4 B2827268 (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2089246-05-7](/img/structure/B2827268.png)
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[310]hexane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism by which (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a similar structural motif.
Bromomethyl methyl ether: Shares some functional group similarities.
Ipratropium bromide: A compound with a related bicyclic structure.
Uniqueness
What sets (1R,3R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid apart is its specific configuration and the presence of the bicyclic hexane core, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
2089246-05-7 |
|---|---|
Molekularformel |
C12H19NO4 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-7-5-12(7,6-8)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
SNFJFCWJDFDLSN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC2CC2(C1)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2827186.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-[1-(furan-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2827189.png)
![2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2827190.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
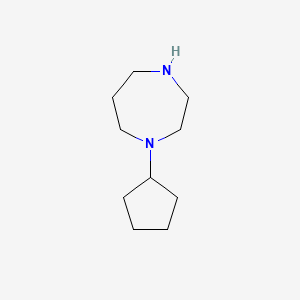
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)
![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
![4-[4-(butane-1-sulfonyl)piperazin-1-yl]aniline](/img/structure/B2827201.png)
